molecular formula C10H7N3 B13563891 4-ethynyl-1-phenyl-1H-1,2,3-triazole

4-ethynyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B13563891
M. Wt: 169.18 g/mol
InChI Key: WUVUCZLVDHMOCW-UHFFFAOYSA-N
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Description

4-Ethynyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their unique chemical properties and wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and an ethynyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-phenyl-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction is highly regioselective and efficient, making it a popular method for synthesizing 1,2,3-triazoles. The general procedure involves the reaction of phenyl azide with ethynylbenzene in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-Ethynyl-1-phenyl-1H-1,2,3-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to mimic amide bonds allows it to interact with various proteins and enzymes, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: The presence of the ethynyl group in 4-ethynyl-1-phenyl-1H-1,2,3-triazole imparts unique chemical properties, such as increased reactivity towards certain reactions and enhanced ability to participate in click chemistry. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

4-ethynyl-1-phenyltriazole

InChI

InChI=1S/C10H7N3/c1-2-9-8-13(12-11-9)10-6-4-3-5-7-10/h1,3-8H

InChI Key

WUVUCZLVDHMOCW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(N=N1)C2=CC=CC=C2

Origin of Product

United States

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